1-Naphthylzinc bromide

CAS No.: 251957-73-0

Cat. No.: VC11708291

Molecular Formula: C10H7BrZn

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 251957-73-0 |

|---|---|

| Molecular Formula | C10H7BrZn |

| Molecular Weight | 272.4 g/mol |

| IUPAC Name | bromozinc(1+);1H-naphthalen-1-ide |

| Standard InChI | InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | JHKREXZPCGVUPO-UHFFFAOYSA-M |

| SMILES | C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br |

| Canonical SMILES | C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

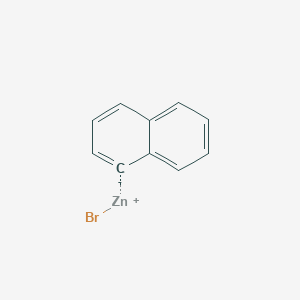

1-Naphthylzinc bromide (theoretical formula: ) consists of a naphthalene ring substituted at the 1-position with a zinc-bound methyl group and a bromide counterion. This configuration contrasts with the more commonly reported 2-naphthyl analogs, where substituents occupy the β-position of the fused aromatic system . The 1-naphthyl orientation induces distinct steric and electronic effects, potentially altering reactivity in cross-coupling reactions compared to its 2-isomer.

Table 1: Comparative molecular properties of naphthylzinc bromides

Synthetic Applications in Cross-Coupling Reactions

Negishi Coupling

Organozinc reagents like 1-naphthylzinc bromide serve as critical nucleophiles in Pd-catalyzed Negishi couplings. For example, (2-naphthylmethyl)zinc bromide facilitates the synthesis of biaryl structures through reactions with aryl halides . By analogy, 1-naphthylzinc bromide could enable analogous couplings, though the ortho-substitution may impose steric constraints affecting reaction yields.

Suzuki-Miyaura Coupling Adaptations

While Suzuki-Miyaura reactions traditionally employ organoboron compounds, modified conditions allow organozinc reagents to participate. The 6-methoxy-2-naphthylzinc bromide demonstrates this adaptability, forming carbon-carbon bonds with aryl halides under optimized catalysis. Such methodologies may extend to 1-naphthylzinc bromide, albeit with potential adjustments to ligand systems to accommodate steric bulk.

Biological and Pharmacological Considerations

Toxicity Profile

Bromide ions (Br⁻) exhibit dose-dependent neurotoxicity, disrupting chloride transport and neurotransmitter function . While specific toxicological data for 1-naphthylzinc bromide remain unavailable, analogous organozinc compounds demand precautions against inhalation, dermal contact, and ingestion due to potential bromide release upon decomposition .

Table 2: Hazard indicators for related compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume